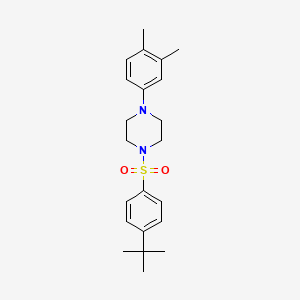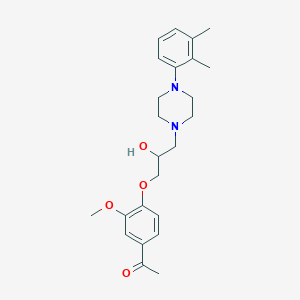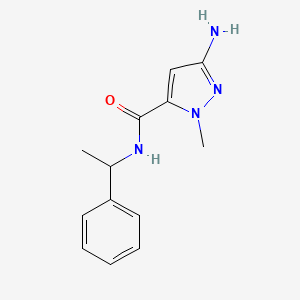![molecular formula C13H9F2N3O2 B2865072 [(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate CAS No. 866050-55-7](/img/structure/B2865072.png)
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazine ring and a difluorobenzoate moiety, which contribute to its distinct chemical behavior.
Mecanismo De Acción
Target of Action
Similar compounds, such as hydrazones and their derivatives, have been studied intensively due to their potential as antimicrobial agents .
Mode of Action
The compound consists of an imine linkage with an N—N bond length of 1.3540 (14) Å . This asymmetric compound is nearly planar and adopts an E configuration about the azomethine C N double bond .
Biochemical Pathways
Similar compounds have been found to exert enhanced cytotoxic effects when chelated to certain metal ions, particularly agi ions .
Métodos De Preparación
The synthesis of [(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the reaction of pyrazine-2-carboxaldehyde with 2,6-difluorobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate can be compared with other similar compounds, such as:
2,6-Difluorobenzoic acid: This compound shares the difluorobenzoate moiety but lacks the pyrazine ring, resulting in different chemical and biological properties.
4-Fluorobenzoic acid: Another related compound with a single fluorine substituent, which affects its reactivity and applications.
2,3-Difluorobenzoic acid: Similar in structure but with different fluorine substitution patterns, leading to variations in its chemical behavior.
Propiedades
IUPAC Name |
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2/c1-8(11-7-16-5-6-17-11)18-20-13(19)12-9(14)3-2-4-10(12)15/h2-7H,1H3/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXWCDBVGZGBCM-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1F)F)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=C(C=CC=C1F)F)/C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2864990.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2864991.png)
![3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2864994.png)


![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)
![1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2865000.png)

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)
![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)



